1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-4-6(2)10-8-7(5)9(13)11-12(8)3/h4H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCLUVVQJMLNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71290-70-5 | |
| Record name | 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other substituents on the pyrazole or pyridine rings.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have indicated that 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can inhibit tumor growth by targeting specific enzymes involved in cancer progression . The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis makes it a valuable lead in cancer therapeutics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridines are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in conditions like rheumatoid arthritis and other inflammatory diseases . The structural motifs present in this compound facilitate interactions with biological targets involved in inflammatory responses.
Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties. These compounds can potentially mitigate neuroinflammation and oxidative stress in neuronal cells . The ability to cross the blood-brain barrier enhances their applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Pyrazole derivatives have shown effectiveness against bacteria and fungi due to their ability to disrupt microbial metabolic pathways . This application is particularly relevant in the context of rising antibiotic resistance.
Synthetic Methods
The synthesis of this compound typically involves the condensation of substituted pyrazoles with α-oxoketene dithioacetals under acidic conditions. This method allows for the introduction of diverse functional groups that can enhance biological activity .
Case Studies
Numerous studies have synthesized analogs of this compound to evaluate their biological activities:
- A series of derivatives were tested for their ability to inhibit histone demethylases (KDMs), which play a role in epigenetic regulation and cancer progression .
- Another study focused on developing compounds with improved selectivity and potency against specific cancer cell lines by modifying the pyrazole moiety .
Mechanism of Action
The mechanism of action of 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-b]pyridinone derivatives exhibit significant structural diversity, influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogs:
Substituent Position and Electronic Effects
Physical and Chemical Properties
- Melting Points: Phenyl-substituted analogs (e.g., 3,4,6-trimethyl-1-phenyl) exhibit higher melting points (146–167°C) due to π-π stacking .
- Solubility: Methyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility compared to unsubstituted or polar-substituted derivatives (e.g., 5-cyano analogs) .
Key Research Findings and Trends
Substituent Effects : Methyl groups at positions 1, 4, and 6 balance lipophilicity and steric hindrance, making the target compound more drug-like than halogenated or phenyl-substituted analogs .
Synthetic Flexibility: Pyrazolo[3,4-b]pyridinones are accessible via one-pot, metal-free methods, enabling scalable production .
Crystallography : Planar aromatic systems (e.g., 3,4,6-trimethyl-1-phenyl) exhibit π-π stacking, critical for material science applications .
Biological Activity
1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 71290-70-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its mechanisms of action and therapeutic applications based on recent research findings.
- Chemical Formula : C₉H₁₁N₃O
- Molecular Weight : 177.21 g/mol
- IUPAC Name : 1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
- PubChem CID : 2728743
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. These compounds exhibit antiproliferative effects by inducing apoptosis and inhibiting angiogenesis through various molecular targets:
| Compound | Mechanism of Action | Target |
|---|---|---|
| This compound | Inhibition of tubulin polymerization | Cancer cells |
| Other derivatives | Protein kinase signal transduction | Various cancer types |
Research has shown that these compounds can effectively inhibit tumor growth in vitro and in vivo models by disrupting cellular signaling pathways critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
The pyrazole ring system is known for its anti-inflammatory properties. Compounds derived from this scaffold have been tested against inflammatory markers such as TNF-α and IL-6:
| Compound | Inhibitory Activity (%) | Reference |
|---|---|---|
| 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-pyrazole | TNF-α: 61–85%, IL-6: 76–93% | |
| Standard Drug (Dexamethasone) | TNF-α: 76%, IL-6: 86% |
These findings suggest that derivatives of this compound could serve as effective anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridines have also been explored. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains:
| Compound | Bacterial Strain Tested | Activity |
|---|---|---|
| Novel pyrazole derivatives | E. coli, S. aureus, Pseudomonas aeruginosa | Good activity observed |
| Compound 11 | Klebsiella pneumoniae | High efficacy noted in preliminary tests |
These results highlight the potential of these compounds as broad-spectrum antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study investigating the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines, researchers found that specific modifications to the pyrazole core significantly enhanced anticancer activity. The most promising candidates were those with additional aryl substitutions at the 5 and/or 7 positions of the pyridine ring.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that compounds with a methyl group at N1 exhibited superior anti-inflammatory activity compared to others tested.
Q & A
Basic: What are the typical synthetic routes for 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one?
Answer:
The synthesis often involves cyclocondensation reactions between substituted pyran-2-one derivatives and aminopyrazole precursors. For example:
- Step 1: React 4-hydroxy-6-methylpyran-2-one with 5-amino-3-methyl-1-phenylpyrazole in n-butanol under reflux (42 hours) with catalytic p-toluenesulfonic acid .
- Step 2: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate (98:2) eluent system .
- Key Variables: Reaction time, solvent polarity, and acid catalyst concentration significantly impact yield. Optimizing these parameters can reduce byproducts.
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction provides critical insights:
- Planarity Analysis: The pyrazolo[3,4-b]pyridine core and substituents (e.g., phenyl rings) exhibit planarity with RMS deviations <0.02 Å, confirming minimal steric strain .
- Intermolecular Interactions: Offset π-π stacking (face-to-face distance: ~3.45 Å) stabilizes crystal packing, which is critical for understanding solid-state properties .
- Dihedral Angles: Angles between aromatic systems (e.g., 9.33°) guide predictions about electronic conjugation and reactivity .
Basic: What spectroscopic methods confirm the identity and purity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR: Methyl groups appear as singlets at δ ~2.5 ppm, while aromatic protons resonate between δ 7.2–7.6 ppm .
- ¹³C NMR: The carbonyl carbon (C=O) is observed at δ ~165 ppm .
- IR Spectroscopy: A strong C=O stretch at ~1659 cm⁻¹ confirms the ketone group .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 251 for a related derivative) .
Advanced: How do solvent-free synthesis methods improve efficiency for pyrazolo[3,4-b]pyridine derivatives?
Answer:
Solvent-free protocols reduce purification steps and enhance atom economy:
- Mechanochemical Synthesis: Grinding reactants (e.g., aminopyrazole and carbonyl precursors) with a catalytic acid (e.g., TFA) accelerates cyclization .
- Microwave Assistance: Shortens reaction time (e.g., 30 minutes vs. 42 hours) while maintaining yields >85% .
- Advantages: Higher purity (>95% by HPLC) and reduced solvent waste compared to traditional reflux methods .
Basic: How do methyl substituents influence the compound’s electronic properties?
Answer:
Methyl groups exert steric and electronic effects:
- Steric Effects: 1,4,6-Trimethyl substitution reduces rotational freedom, enhancing planarity and π-π interactions .
- Electronic Effects: Methyl groups donate electrons via hyperconjugation, stabilizing the pyrazolo-pyridine core and altering dipole moments (evident in DFT calculations) .
- Reactivity Impact: Methylation at the 1-position directs electrophilic substitution to the 5-position of the pyridine ring .
Advanced: What strategies validate structure-activity relationships (SAR) for biological applications?
Answer:
SAR studies require interdisciplinary approaches:
- In Silico Docking: Molecular docking (e.g., with AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guided by the compound’s planarity and substituent bulk .
- Enzymatic Assays: Test inhibitory activity against enzymes (e.g., COX-2 or EGFR) using fluorogenic substrates. For example, IC₅₀ values <10 μM suggest therapeutic potential .
- Crystallographic Data: Correlate bioactivity with structural features (e.g., π-stacking interactions in enzyme active sites) .
Basic: What analytical challenges arise in characterizing this compound, and how are they resolved?
Answer:
Common challenges include:
- Regioisomeric Byproducts: Differentiate isomers via 2D NMR (e.g., NOESY for spatial proximity analysis) .
- Hydrate Formation: TGA-DSC identifies hydrate phases (weight loss at 100–150°C) .
- Low Solubility: Use DMSO-d₆ for NMR or sonicate samples in CHCl₃ for 15 minutes .
Advanced: How do reaction conditions affect regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Answer:
Regioselectivity is controlled by:
- Acid Catalysts: TFA favors cyclization at the 3-position, while Lewis acids (e.g., ZnCl₂) promote alternative pathways .
- Temperature: Higher temperatures (>100°C) favor thermodynamic products (e.g., 1,4,6-trimethyl over 1,3,6 isomers) .
- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) direct nucleophilic attack to the 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
